molecular formula C5H2F3NO2S B2772914 3-(Trifluoromethyl)isothiazole-5-carboxylic acid CAS No. 1487375-88-1

3-(Trifluoromethyl)isothiazole-5-carboxylic acid

Cat. No.: B2772914
CAS No.: 1487375-88-1
M. Wt: 197.13
InChI Key: DTSDLWAOZTXSRD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)isothiazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to an isothiazole ring, which also bears a carboxylic acid functional group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)isothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of trifluoromethyl-substituted precursors and sulfur-containing reagents. The reaction is often carried out under controlled temperatures and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)isothiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isothiazole compounds .

Scientific Research Applications

3-(Trifluoromethyl)isothiazole-5-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)thiazole-5-carboxylic acid
  • 3-(Trifluoromethyl)isoxazole-5-carboxylic acid
  • 3-(Trifluoromethyl)pyrazole-5-carboxylic acid

Uniqueness

3-(Trifluoromethyl)isothiazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the isothiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capability, making it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

3-(trifluoromethyl)-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)3-1-2(4(10)11)12-9-3/h1H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSDLWAOZTXSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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